5-bromo-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted at the 2-position with a carboxamide group, and a pyrazolo[3,4-d]pyrimidine moiety linked to a 4-methylbenzyl group
Preparation Methods
The synthesis of 5-bromo-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methylbenzyl group: This step typically involves a nucleophilic substitution reaction where the pyrazolo[3,4-d]pyrimidine core is reacted with a 4-methylbenzyl halide.
Attachment of the furan-2-carboxamide moiety: This is usually done through an amide coupling reaction, where the furan-2-carboxylic acid is activated (e.g., using carbodiimide coupling agents) and then reacted with the amine group of the pyrazolo[3,4-d]pyrimidine derivative.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
5-bromo-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine moiety can be reduced to form corresponding alcohols.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to form new derivatives.
Coupling Reactions: The compound can participate in coupling reactions (e.g., Suzuki-Miyaura coupling) to form biaryl derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, thiols), and palladium catalysts for coupling reactions.
Scientific Research Applications
5-bromo-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be used in studies to investigate its effects on biological systems.
Medicine: Due to its potential biological activity, the compound may be explored for therapeutic applications, such as anticancer, antiviral, or anti-inflammatory agents.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The pyrazolo[3,4-d]pyrimidine moiety may play a key role in these interactions, potentially inhibiting or modulating the activity of target proteins. Further studies are needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide include:
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound also contains a furan-2-carboxamide moiety but differs in the substituents on the aromatic ring.
5-bromo-2-(4-methoxybenzylamino)pyrimidine: This compound features a pyrimidine core with a 4-methoxybenzyl group, similar to the pyrazolo[3,4-d]pyrimidine moiety in the target compound.
N-(5-bromo-2-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine: This compound contains a 5-bromo-2-methoxybenzylidene group and a 4-methylbenzyl group, similar to the substituents in the target compound.
The uniqueness of this compound lies in its specific combination of functional groups and the potential biological activity conferred by the pyrazolo[3,4-d]pyrimidine moiety.
Properties
IUPAC Name |
5-bromo-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O3/c1-13-2-4-14(5-3-13)11-25-12-23-18-15(20(25)28)10-24-26(18)9-8-22-19(27)16-6-7-17(21)29-16/h2-7,10,12H,8-9,11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVDTUTXAWULAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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